N-(4-Amino-2-methyl-6-quinolinyl)benzamide
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Overview
Description
N-(4-amino-2-methylquinolin-6-yl)benzamide is a compound known for its pharmacological properties, particularly as a nociceptin receptor antagonist. This compound has garnered interest due to its potential therapeutic applications, especially in pain management and other neurological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-methylquinolin-6-yl)benzamide typically involves starting from 2-amino-5-nitrobenzonitrile. The process includes several steps such as nitration, reduction, and coupling reactions. One of the synthetic routes involves the reduction of 2-amino-5-nitrobenzonitrile to 2-amino-5-aminobenzonitrile, followed by cyclization to form the quinoline ring. The final step involves coupling with benzoyl chloride to form the desired benzamide .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-methylquinolin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the quinoline ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
N-(4-amino-2-methylquinolin-6-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Its role as a nociceptin receptor antagonist makes it a candidate for pain management therapies. It is also being investigated for its potential in treating anxiety, depression, and other neurological disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The primary mechanism of action of N-(4-amino-2-methylquinolin-6-yl)benzamide involves its antagonistic effects on the nociceptin receptor (NOP). By binding to this receptor, the compound inhibits the action of nociceptin, a peptide involved in pain signaling and other physiological processes. This inhibition can lead to analgesic effects, making it a potential therapeutic agent for pain management .
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminoquinolin-6-yl)benzamide
- N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide
- N-(4-amino-2-methylquinolin-6-yl)-2-(4-methoxyphenyl)benzamide
Uniqueness
N-(4-amino-2-methylquinolin-6-yl)benzamide stands out due to its specific binding affinity for the nociceptin receptor, which is not as pronounced in other similar compounds. This unique property makes it particularly effective as a nociceptin receptor antagonist, offering potential therapeutic benefits that other compounds may not provide .
Properties
CAS No. |
6269-68-7 |
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Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-(4-amino-2-methylquinolin-6-yl)benzamide |
InChI |
InChI=1S/C17H15N3O/c1-11-9-15(18)14-10-13(7-8-16(14)19-11)20-17(21)12-5-3-2-4-6-12/h2-10H,1H3,(H2,18,19)(H,20,21) |
InChI Key |
SBMGFSCRPGXVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
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